

# Application Notes and Protocols for Large-Scale Synthesis Utilizing the Davis Reagent

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## Compound of Interest

Compound Name: *3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine*

Cat. No.: *B130278*

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These application notes provide a comprehensive overview of the large-scale synthetic applications of Davis reagents, a class of N-sulfonyloxaziridines. Renowned for their stability, high reactivity, and selectivity, these reagents are invaluable tools for various oxidative transformations, most notably the  $\alpha$ -hydroxylation of carbonyl compounds and the oxidation of heteroatoms.[1][2][3][4] This document details key applications, provides structured data for reaction optimization, and offers detailed experimental protocols for the synthesis of the reagent and its use in pivotal reactions.

## Introduction to Davis Reagents

First reported by Franklin A. Davis and his colleagues in the late 1970s, N-sulfonyloxaziridines, or Davis reagents, have become the most widely utilized class of oxaziridines in organic synthesis.[5] Their popularity stems from their stability as crystalline solids, ease of preparation, and their powerful, yet selective, oxidizing capabilities.[4] The most common achiral Davis reagent is 2-(phenylsulfonyl)-3-phenyloxaziridine, while chiral variants, often derived from camphor, are instrumental in asymmetric synthesis.[5]

The reactivity of Davis reagents is centered on the electrophilic oxygen atom of the strained three-membered oxaziridine ring. The electron-withdrawing sulfonyl group enhances this electrophilicity, facilitating the transfer of the oxygen atom to a wide range of nucleophiles.

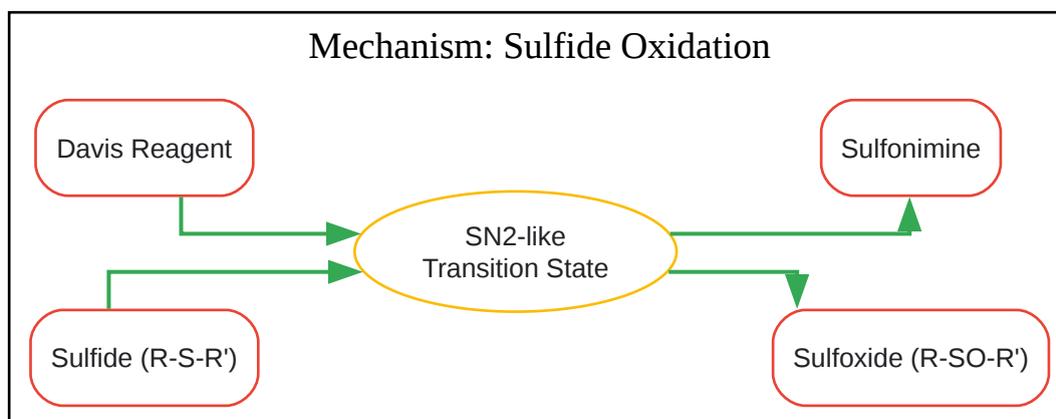
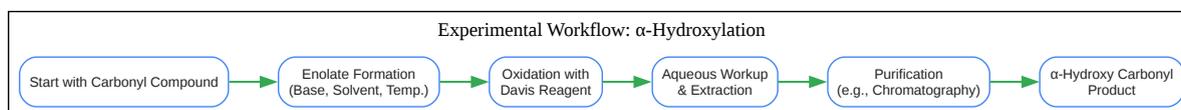
## Key Large-Scale Applications

### $\alpha$ -Hydroxylation of Carbonyl Compounds

The introduction of a hydroxyl group at the  $\alpha$ -position of ketones, esters, and amides is a fundamental transformation in organic synthesis, yielding valuable building blocks for natural product synthesis and drug development.[6] The Davis oxidation provides a reliable and high-yielding method to achieve this transformation.[7] The reaction proceeds through the nucleophilic attack of an enolate on the oxaziridine oxygen atom.[3][7]

**Asymmetric  $\alpha$ -Hydroxylation:** A significant advancement in this area is the use of chiral, non-racemic Davis reagents, such as those derived from camphor, to achieve highly enantioselective  $\alpha$ -hydroxylations.[5][6][8] This has been pivotal in the synthesis of complex chiral molecules, including intermediates for Taxol.

Workflow for  $\alpha$ -Hydroxylation:



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